N-Desmethyl Dovitinib

Descripción general

Descripción

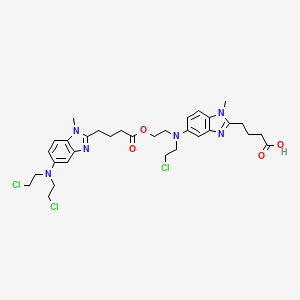

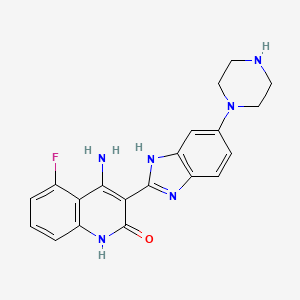

N-Desmethyl Dovitinib is a compound with the molecular formula C₂₀H₁₉FN₆O . It structurally resembles the bisbenzimidazole minor groove binding dye Hoechst 33258 .

Molecular Structure Analysis

N-Desmethyl Dovitinib contains a total of 51 bonds, including 32 non-H bonds, 16 multiple bonds, 1 rotatable bond, 4 double bonds, and 12 aromatic bonds. It also includes 1 five-membered ring, 4 six-membered rings, 1 nine-membered ring, and 1 ten-membered ring .Chemical Reactions Analysis

Dovitinib, the parent compound of N-Desmethyl Dovitinib, has been found to inhibit the catalytic decatenation activity of topoisomerase IIα and the DNA-independent ATPase activity of yeast topoisomerase II, suggesting that it interacts with the ATP binding site .Physical And Chemical Properties Analysis

N-Desmethyl Dovitinib has a molecular weight of 378.4 . It contains a total of 47 atoms, including 19 Hydrogen atoms, 20 Carbon atoms, 6 Nitrogen atoms, 1 Oxygen atom, and 1 Fluorine atom .Aplicaciones Científicas De Investigación

Cancer Therapeutics

N-Desmethyl Dovitinib is a metabolite of Dovitinib, a tyrosine kinase inhibitor used in cancer therapy. It’s particularly researched for its potential in treating chronic myeloid leukemia . As a substrate and inhibitor of various cytochrome P450 enzymes, it’s crucial in drug-drug interaction studies to optimize cancer treatment regimens .

Pharmacokinetic Modeling

The compound is used in physiologically based pharmacokinetic (PBPK) modeling . This involves predicting how the drug interacts with other medications (drug-drug interactions), which is vital for developing new cancer therapies and for precision dosing in personalized medicine .

Metabolic Studies

Researchers use N-Desmethyl Dovitinib to study the metabolic pathways of Dovitinib, especially the role of cytochrome P450 enzymes in its biotransformation. This aids in identifying potential side effects and interactions with other drugs .

Electrochemical Sensors

N-Desmethyl Dovitinib has been utilized in the development of electrochemical sensors . These sensors aim to detect the presence of the parent drug, Dovitinib, in biological samples, which is essential for therapeutic drug monitoring .

Reference Material

As a certified reference material (CRM), N-Desmethyl Dovitinib is used in laboratory quality control and calibration of analytical instruments. This ensures the accuracy and reliability of drug measurements in clinical and research settings .

Drug-Drug Interaction Predictions

The compound is instrumental in creating models to predict drug-drug interactions, particularly involving imatinib and its metabolites. This is crucial for safe and effective medication management in patients undergoing complex treatment protocols .

Mecanismo De Acción

Target of Action

N-Desmethyl Dovitinib, like its parent compound Dovitinib, is an orally active small molecule that exhibits potent inhibitory activity against multiple receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis . The primary targets of N-Desmethyl Dovitinib include vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGF) . These receptors play a crucial role in the proliferation and survival of cancer cells.

Mode of Action

N-Desmethyl Dovitinib interacts with its targets by inhibiting their kinase activity. Unlike many kinase inhibitors that only target VEGF, N-Desmethyl Dovitinib inhibits receptors in the FGF pathway, as well as VEGF and PDGF . This multi-targeted approach results in a broader spectrum of action against various cancers, including acute myeloid leukemia (AML) and multiple myeloma .

Biochemical Pathways

The inhibition of VEGF, FGF, and PDGF receptors by N-Desmethyl Dovitinib affects several key biochemical pathways involved in tumor growth and angiogenesis . By blocking these receptors, N-Desmethyl Dovitinib disrupts the signaling pathways that promote cell proliferation and angiogenesis, thereby inhibiting tumor growth .

Pharmacokinetics

The majority of the administered dose is recovered in feces, suggesting high oral absorption . Dovitinib is eliminated predominantly via oxidative metabolism . These properties likely influence the bioavailability and pharmacokinetics of N-Desmethyl Dovitinib.

Result of Action

The molecular and cellular effects of N-Desmethyl Dovitinib’s action are primarily the inhibition of tumor growth and angiogenesis . By inhibiting the activity of VEGF, FGF, and PDGF receptors, N-Desmethyl Dovitinib disrupts the signaling pathways that promote cell proliferation and angiogenesis, leading to the inhibition of tumor growth .

Direcciones Futuras

The poor tolerability of Dovitinib indicates that dose adaptations are required in future studies . The combination of neoadjuvant Dovitinib with checkpoint inhibitors, such as atezolizumab, and implementation of therapeutic drug monitoring may improve overall response rates as well as tolerability .

Propiedades

IUPAC Name |

4-amino-5-fluoro-3-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN6O/c21-12-2-1-3-14-16(12)18(22)17(20(28)26-14)19-24-13-5-4-11(10-15(13)25-19)27-8-6-23-7-9-27/h1-5,10,23H,6-9H2,(H,24,25)(H3,22,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRUNJGIEUWMQHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)N=C(N3)C4=C(C5=C(C=CC=C5F)NC4=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747550 | |

| Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

668432-44-8 | |

| Record name | (3E)-4-Amino-5-fluoro-3-[5-(piperazin-1-yl)-1,3-dihydro-2H-benzimidazol-2-ylidene]quinolin-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Desmethyldovitinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZVJ3QQH95R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

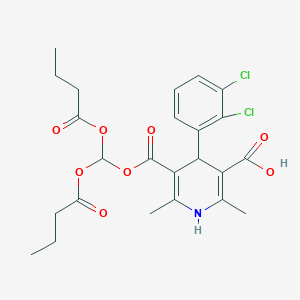

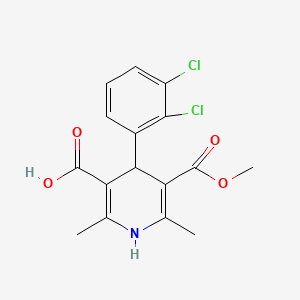

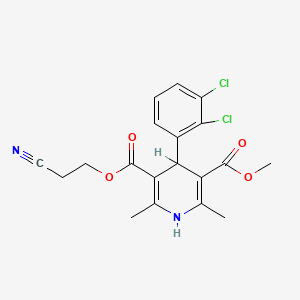

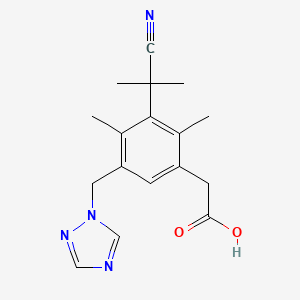

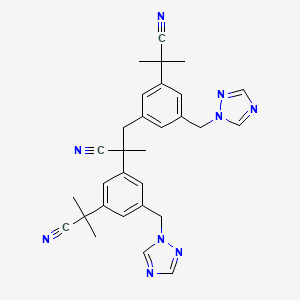

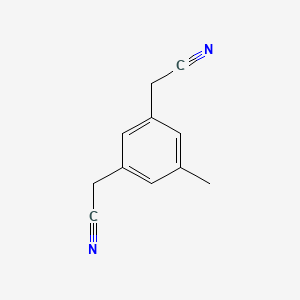

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

phosphoryl]acetic acid](/img/structure/B601002.png)

![4-(Tert-butyl)-N-(6-hydroxy-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl)benzenesulfonamide](/img/structure/B601010.png)

![2-[3-(1-Cyano-1-methylethyl)-5-(hydroxymethyl)phenyl]-2-methylpropanenitrile](/img/structure/B601011.png)

![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)